molecular formula C20H30N4O4S B6025310 1-[2-Methoxy-4-[[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

1-[2-Methoxy-4-[[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

Cat. No.: B6025310
M. Wt: 422.5 g/mol
InChI Key: WUUUVBIZIHOSAT-UHFFFAOYSA-N
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Description

1-[2-Methoxy-4-[[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound with a unique structure that includes a thiomorpholine ring, an oxadiazole moiety, and a methoxy group

Preparation Methods

The synthesis of 1-[2-Methoxy-4-[[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves multiple steps, typically starting with the preparation of the core phenoxy and thiomorpholine structures. The synthetic route may include:

    Formation of the Phenoxy Intermediate: This step involves the reaction of 2-methoxy-4-methylphenol with appropriate reagents to introduce the oxadiazole and amino groups.

    Thiomorpholine Ring Formation: The thiomorpholine ring is synthesized through a series of nucleophilic substitution reactions.

    Final Coupling: The phenoxy intermediate is then coupled with the thiomorpholine derivative under specific conditions to yield the final product.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing techniques such as continuous flow synthesis and advanced purification methods .

Chemical Reactions Analysis

1-[2-Methoxy-4-[[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The methoxy and thiomorpholine groups can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and sulfones.

    Reduction: The oxadiazole moiety can be reduced to form amines or other derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amino groups, to form a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .

Scientific Research Applications

1-[2-Methoxy-4-[[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Methoxy-4-[[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety is known to interact with metal ions, potentially inhibiting metalloenzymes. The thiomorpholine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 1-[2-Methoxy-4-[[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol include:

    2-Methoxy-4-methylphenol: A simpler phenolic compound with similar functional groups.

    4-Methoxyphenylamine: Contains the methoxy and amino groups but lacks the thiomorpholine and oxadiazole moieties.

    Thiomorpholine derivatives: Compounds with the thiomorpholine ring but different substituents.

The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

1-[2-methoxy-4-[[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4S/c1-15-18(22-28-21-15)13-23(2)11-16-4-5-19(20(10-16)26-3)27-14-17(25)12-24-6-8-29-9-7-24/h4-5,10,17,25H,6-9,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUUVBIZIHOSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CN(C)CC2=CC(=C(C=C2)OCC(CN3CCSCC3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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